molecular formula C11H16ClNO B3047601 Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride CAS No. 142682-67-5

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride

Cat. No. B3047601
CAS RN: 142682-67-5
M. Wt: 213.7 g/mol
InChI Key: KNZHORRGNPZYHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride is a chemical compound with the molecular formula C11H16ClNO and a molecular weight of 213.71 . It is also known by the synonyms Ethyl 2-(2-methylphenyl)ethanimidate hydrochloride .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride consists of an ethyl group (C2H5), a 2-methylphenyl group (C7H7), an ethanecarboximidate group (C2H2NO), and a hydrochloride group (Cl) . The exact spatial arrangement of these groups can be determined through techniques like X-ray crystallography, but such data is not available in the search results.


Physical And Chemical Properties Analysis

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride has a molecular weight of 213.71 . Other physical and chemical properties such as melting point, boiling point, and density were not available in the search results.

properties

IUPAC Name

ethyl 2-(2-methylphenyl)ethanimidate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO.ClH/c1-3-13-11(12)8-10-7-5-4-6-9(10)2;/h4-7,12H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNZHORRGNPZYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)CC1=CC=CC=C1C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00602184
Record name Ethyl 2-(2-methylphenyl)ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride

CAS RN

142682-67-5
Record name Ethyl 2-(2-methylphenyl)ethanimidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00602184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride
Reactant of Route 3
Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride
Reactant of Route 4
Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride
Reactant of Route 5
Reactant of Route 5
Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride
Reactant of Route 6
Ethyl 2-(2-methylphenyl)ethanecarboximidate hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.